![molecular formula C7H3ClFNO B1602726 2-Chloro-4-fluorobenzo[d]oxazole CAS No. 1163123-39-4](/img/structure/B1602726.png)
2-Chloro-4-fluorobenzo[d]oxazole
Overview
Description
2-Chloro-4-fluorobenzo[d]oxazole is a heterocyclic aromatic compound with the molecular formula C7H3ClFNO. It is a derivative of benzoxazole, where the benzene ring is fused with an oxazole ring, and it contains chlorine and fluorine substituents at the 2 and 4 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with 2-chloro-4-fluorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorobenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-4-fluorobenzo[d]oxazole serves as a crucial building block in the synthesis of pharmaceutical compounds, exhibiting potential therapeutic properties. Its unique structure allows for interactions with biological targets, which can modulate enzyme or receptor activities.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, studies involving molecular docking have shown that certain derivatives effectively bind to target proteins involved in cancer pathways, suggesting their potential as lead compounds in drug design .
Compound | Activity | Target |
---|---|---|
Compound A | Anticancer | DNA Gyrase |
Compound B | Antibacterial | Tubulin |
Chemical Biology
In chemical biology, this compound is utilized as a molecular probe to study biological processes. Its reactivity due to halogen substitutions allows it to participate in nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with biological macromolecules.
Interaction Studies
Molecular docking studies have revealed favorable binding affinities of this compound with proteins involved in disease pathways, providing insights into its mechanism of action and optimizing its efficacy .
Materials Science
The compound is also explored for its potential applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties imparted by the chlorine and fluorine substituents enhance its suitability for these applications.
Potential Applications
- Organic Semiconductors
- Light-Emitting Diodes
Agricultural Chemistry
Emerging research indicates that this compound may have applications in agricultural chemistry as well. Its biological activity suggests potential use as a pesticide or herbicide, targeting specific pests or pathogens while minimizing harm to non-target organisms .
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoxazole: Lacks the fluorine substituent, which can affect its reactivity and properties.
4-Fluorobenzoxazole: Lacks the chlorine substituent, leading to different chemical behavior.
2-Chloro-5-fluorobenzoxazole: Similar structure but with the fluorine substituent at the 5 position instead of the 4 position.
Uniqueness
2-Chloro-4-fluorobenzo[d]oxazole is unique due to the presence of both chlorine and fluorine substituents, which can influence its electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
2-Chloro-4-fluorobenzo[d]oxazole is a heterocyclic compound characterized by a benzene ring fused with an oxazole moiety, featuring chlorine and fluorine substituents at the 2 and 4 positions, respectively. Its molecular formula is CHClFNO, and it has garnered attention for its diverse biological activities, particularly in medicinal chemistry.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate enzymatic activities and receptor functions, leading to therapeutic effects. The specific mechanism often depends on the particular application of the compound in drug discovery or treatment strategies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. For example, studies have demonstrated that it possesses inhibitory effects against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies reveal that derivatives of this compound exhibit cytotoxic effects against several human cancer cell lines, including colon adenocarcinoma (HT-29) and breast cancer (MCF-7). The observed IC values indicate promising potential for further development in cancer therapeutics .
Comparative Analysis with Similar Compounds
The unique halogenation pattern in this compound distinguishes it from other related compounds. Below is a comparison table highlighting some similar compounds and their respective biological activities:
Compound Name | Structural Features | Antimicrobial Activity (MIC µg/ml) | Anticancer Activity (IC µM) |
---|---|---|---|
This compound | Cl at position 2, F at position 4 | Active against S. aureus | ~10 (HT-29) |
2-Chlorobenzoxazole | Lacks fluorine | Moderate activity | Not specified |
4-Fluorobenzoxazole | Lacks chlorine | Low activity | Not specified |
2-Chloro-5-fluorobenzo[d]oxazole | Cl at position 2, F at position 5 | Moderate activity | Not specified |
Case Studies
- Antibacterial Activity Study : In a study evaluating the antibacterial potential of various oxazole derivatives, this compound showed significant inhibition zones against E. coli and S. aureus, comparable to standard antibiotics like amoxicillin .
- Anticancer Efficacy Study : A recent investigation into the cytotoxic effects of this compound revealed that it significantly inhibited cell proliferation in multiple cancer cell lines, particularly showing high selectivity against renal cancer cells with an IC value of approximately 1.143 µM .
Properties
IUPAC Name |
2-chloro-4-fluoro-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBASZTHGTVVIGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596951 | |
Record name | 2-Chloro-4-fluoro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163123-39-4 | |
Record name | 2-Chloro-4-fluoro-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-fluoro-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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